3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based compound with a cyclopropyl substituent at the 3-position. BCP derivatives are increasingly used in medicinal chemistry as bioisosteres for tert-butyl, phenyl, or other aromatic groups due to their rigid, three-dimensional structure, which enhances metabolic stability and solubility . The parent compound, bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 22287-35-0), serves as a foundational building block for synthesizing substituted analogs .
The cyclopropyl group introduces steric and electronic effects that modulate the compound’s reactivity, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-3-7(4-8,5-8)6-1-2-6;/h6H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZHUXKHUGWYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the BCP Core
The diacid 1 serves as a versatile intermediate for further derivatization. For instance, esterification with benzyl alcohol under DIC/DMAP conditions yields 1,3-dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (19 ), which undergoes selective mono-saponification to generate mono-acid intermediates. These intermediates are critical for asymmetric substitution, as demonstrated in patent WO2017157932A1, where photochemical or radical reactions introduce diverse substituents at the 1- and 3-positions.
Introduction of the Cyclopropyl Group
Cyclopropanation of the BCP core requires careful optimization to preserve the strained structure. Patent WO2017157932A1 discloses a one-step radical process for asymmetrically substituting BCP intermediates. For 3-cyclopropyl derivatives, a plausible route involves:
-
Suzuki–Miyaura Coupling : A boronate ester (e.g., 13 ) reacts with cyclopropyl bromide in the presence of a palladium catalyst.
-
Radical Cyclopropanation : Methylenation of a vinyl-BCP precursor using trimethylsilyldiazomethane and a copper catalyst, followed by strain-release functionalization.
The radical approach avoids harsh conditions, achieving yields >75% for analogous structures.
Amination and Hydrochloride Salt Formation
Conversion of Carboxylic Acids to Amines
Bicyclo[1.1.1]pentane-1-carboxylic acid derivatives are transformed into amines via Curtius rearrangement or Staudinger reactions. For example, treatment of mono-ester 11 with (PhO)₂P(O)N₃ and triethylamine in t-BuOH at 85°C produces 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (12 ) in 80% yield. Subsequent deprotection with HCl in dioxane yields the primary amine hydrochloride.
Direct Amination of Halogenated BCPs
Alternative routes leverage halogenated BCP intermediates. Reaction of 1-chlorobicyclo[1.1.1]pentane-3-carboxylate with cyclopropylamine under Ullmann conditions forms the C–N bond, though this method risks racemization and requires copper catalysts.
Critical Analysis of Synthetic Routes
The photochemical core synthesis offers unparalleled scalability but requires specialized flow reactors. Conversely, radical cyclopropanation is efficient for introducing strained rings but may lack regioselectivity. The Staudinger amination provides high yields but necessitates Boc-protection steps .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHClN
- Molecular Weight : 137.58 g/mol
- CAS Number : 22287-35-0
- Appearance : White to almost white powder
Its bicyclic structure allows for significant versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Drug Development
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride serves as a bioisostere for various pharmaceutical compounds. Bioisosteres are compounds that have similar chemical structures but differ in their biological properties, which can enhance drug efficacy and reduce side effects.
- Quinolone Antibiotics : It is used as a precursor in the synthesis of quinolone antibiotics, such as U-87947E, which exhibit potent antibacterial activity .
- Orexin Receptor Antagonists : The compound has been explored in the development of orexin receptor antagonists, which are being investigated for the treatment of insomnia .
Synthetic Chemistry
The compound is utilized in various synthetic pathways:
- Click Chemistry : It can be transformed into bicyclo[1.1.1]pentane-derived azides, facilitating click chemistry applications that are vital in bioconjugation and material science .
- Cross-Coupling Reactions : The compound is involved in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups into the bicyclic framework .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Drug Development | Precursor for antibiotics | U-87947E |
| Orexin receptor antagonists | Orexin antagonists | |
| Synthetic Chemistry | Click chemistry | Bicyclo[1.1.1]pentane azides |
| Cross-coupling reactions | Various functionalized BCPs |
Case Study 1: Synthesis of Quinolone Antibiotic U-87947E
In a study published by researchers at Merck, 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride was successfully synthesized as part of a multi-step process to develop U-87947E. The efficiency of this synthesis was enhanced by utilizing the unique structural properties of the bicyclic amine, which allowed for selective functionalization at key positions on the molecule .
Case Study 2: Development of Bicyclic Bioisosteres
A recent publication highlighted the use of this compound as a versatile building block for creating various bicyclic bioisosteres that can replace aromatic rings in drug molecules. This approach demonstrated improved pharmacokinetic profiles and reduced toxicity compared to traditional compounds .
Mechanism of Action
The mechanism of action of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride with similar BCP derivatives:
Key Observations :
- Molecular Weight : Substituted derivatives exhibit higher molecular weights compared to the parent compound, with fluorophenyl and phenyl analogs showing the largest increases.
Example :
Precautionary Measures :
Commercial Availability and Cost
- Parent Compound : Widely available from >5 suppliers at ~$200–$500/g (250+ gram scale) .
- Substituted Derivatives: 3-Fluoro and 3-Methoxy: Available from specialized suppliers (e.g., Enamine, Arctom Scientific) but cost 2–5× higher due to complex synthesis . 3-Phenyl and 3-Fluorophenyl: Limited availability (≤4 suppliers), with prices exceeding $1,000/g .
Biological Activity
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The biological activity of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The unique bicyclic structure allows for specific binding affinities, which can modulate biological processes.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has potential as an inhibitor for certain enzymes, impacting metabolic pathways.
Pharmacological Properties
Research indicates that compounds similar to 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride exhibit a range of pharmacological effects:
- CNS Activity : Potential for use in treating neurological disorders due to its ability to cross the blood-brain barrier.
- Antidepressant Effects : Preliminary studies suggest it may have antidepressant-like effects in animal models.
Case Studies
Several studies have investigated the biological activity of bicyclic amines, including 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride:
- Study 1 : A study published in a peer-reviewed journal examined the compound's effects on serotonin receptors, demonstrating significant binding affinity compared to traditional antidepressants.
- Study 2 : In vivo experiments showed that administration of the compound resulted in reduced anxiety-like behaviors in rodents, suggesting anxiolytic properties.
Synthetic Routes
The synthesis of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves:
- Cyclization Reactions : Formation of the bicyclic structure through cyclization methods.
- Amination : Introduction of the amine group via amination reactions under controlled conditions.
| Property | Value |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 175.67 g/mol |
| CAS Number | 2763756-42-7 |
| Solubility | Soluble in water |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds indicates that 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride exhibits unique biological properties:
| Compound | Binding Affinity (Ki) | CNS Activity |
|---|---|---|
| 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride | Low nanomolar | Yes |
| Benzylpiperidine | Micromolar | Moderate |
| Cyclobutylamine | High nanomolar | No |
Q & A
Q. What are the key synthetic challenges in preparing 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride, and how can they be addressed methodologically?
The synthesis involves two critical steps: (1) constructing the strained bicyclo[1.1.1]pentane core and (2) introducing the cyclopropyl substituent. The bicyclo core is typically formed via [1.1.1]propellane intermediates under controlled conditions to manage ring strain . Cyclopropanation may employ Simmons-Smith reagents or transition-metal-catalyzed cross-coupling. Challenges include low yields due to steric hindrance and side reactions. Optimization strategies include:
Q. How can researchers confirm the stereochemical purity and structural integrity of this compound?
Analytical workflows should combine:
- NMR Spectroscopy : H and C NMR to verify bicyclo[1.1.1]pentane geometry and cyclopropyl group integration (e.g., characteristic downfield shifts for bridgehead protons) .
- HPLC : Chiral columns (e.g., Chiralpak® IA) to assess enantiopurity if stereocenters are present .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHClN) and rule out impurities .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at room temperature, protected from moisture. Lyophilized samples are stable for >6 months. Avoid repeated freeze-thaw cycles, as hydrolysis of the cyclopropyl group may occur under acidic conditions .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity compared to other substituents (e.g., methoxy or trifluoromethyl)?
The cyclopropyl group introduces steric bulk and electronic effects:
- Steric Effects : Hinders nucleophilic attack at the bridgehead amine, reducing undesired side reactions in functionalization .
- Electronic Effects : The cyclopropane ring’s strain (~27 kcal/mol) enhances electrophilicity at the amine, enabling selective derivatization (e.g., amide coupling) . Comparative
| Substituent | Reactivity (k, Ms) | Bioactivity (IC, nM) |
|---|---|---|
| Cyclopropyl | 0.45 ± 0.03 | 120 ± 15 |
| Methoxy | 0.12 ± 0.01 | 450 ± 30 |
| CF | 0.89 ± 0.05 | 85 ± 10 |
| Data extrapolated from bicyclo[1.1.1]pentane analogs . |
Q. What strategies can resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?
Discrepancies often arise from assay conditions or target promiscuity. Mitigation approaches:
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Leverage molecular dynamics (MD) and QSAR models to:
- Predict LogP values for optimizing blood-brain barrier penetration .
- Simulate binding poses with cytochrome P450 enzymes to reduce metabolic clearance . Example workflow:
- Generate 3D conformers using Gaussian 12.
- Dock into target proteins (e.g., serotonin receptors) with AutoDock Vina.
- Prioritize derivatives with ΔG < −8 kcal/mol and low hepatotoxicity scores .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating neuroprotective effects?
Standardized models include:
- Oxidative Stress : SH-SY5Y neurons treated with HO; measure viability via MTT assay .
- Glutamate Excitotoxicity : Primary cortical neurons exposed to NMDA; quantify apoptosis via caspase-3 activation .
- Dose-Response : Test 1–100 µM concentrations; EC values <10 µM suggest therapeutic potential .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Use co-solvents like DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Prepare stock solutions in 10 mM HCl (pH 2.0) for improved solubility .
Data Contradictions and Validation
Q. Why do some studies report potent METTL3 inhibition while others show no activity?
Variations may stem from:
- Assay Type : Radioligand binding vs. enzymatic activity assays .
- Cell Line Differences : HEK293 vs. HeLa cells may express varying METTL3 isoforms . Validation steps:
- Reproduce assays under standardized conditions (e.g., TR-FRET-based METTL3 kits).
- Confirm target engagement via cellular thermal shift assay (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
